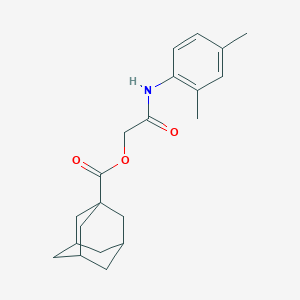![molecular formula C21H15N3O5S B305753 N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305753.png)
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, also known as BZML, is a chemical compound that has been extensively studied for its potential therapeutic applications. BZML is a thiazolidinone derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. In
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and glucose metabolism. N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in tumor growth and glucose metabolism.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been found to have a wide range of biochemical and physiological effects. In animal models, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been found to reduce inflammation, inhibit tumor growth, and improve glucose metabolism. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been found to have antioxidant properties, as it can scavenge free radicals and reduce oxidative stress.
実験室実験の利点と制限
One advantage of using N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide in lab experiments is that it has been extensively studied and optimized for synthesis, allowing for the production of high yields of pure compound. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been found to have a wide range of biological activities, making it a useful tool for studying various physiological processes. However, one limitation of using N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. One area of research could focus on further elucidating the mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, which could provide insights into its therapeutic potential. Additionally, future research could focus on optimizing the synthesis of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide to improve yields and reduce costs. Another area of research could focus on developing novel derivatives of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide with improved biological activities. Overall, the potential therapeutic applications of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide make it an exciting area of research with many future directions.
合成法
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can be synthesized through a multi-step process involving the condensation of 2,3-dihydroxybenzaldehyde with 2-aminothiophenol to form the intermediate 2-(2,3-dihydroxybenzylideneamino)thiophenol. This intermediate is then reacted with indole-3-acetaldehyde to form the final product, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been extensively studied and optimized, allowing for the production of high yields of pure compound.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory effects of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. Studies have shown that N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Another area of research has focused on the anti-tumor properties of N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. Studies have shown that N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been found to have anti-diabetic properties, as it can improve insulin sensitivity and reduce blood glucose levels in animal models.
特性
製品名 |
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
|---|---|
分子式 |
C21H15N3O5S |
分子量 |
421.4 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-(1H-indol-3-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C21H15N3O5S/c25-19(23-13-5-6-16-17(8-13)29-11-28-16)10-24-20(26)18(30-21(24)27)7-12-9-22-15-4-2-1-3-14(12)15/h1-9,22H,10-11H2,(H,23,25)/b18-7+ |
InChIキー |
WTVQAXPBZSEOLI-CNHKJKLMSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)/C(=C\C4=CNC5=CC=CC=C54)/SC3=O |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C(=CC4=CNC5=CC=CC=C54)SC3=O |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C(=CC4=CNC5=CC=CC=C54)SC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)




![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305687.png)
![(5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B305688.png)
![(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305689.png)


![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305695.png)